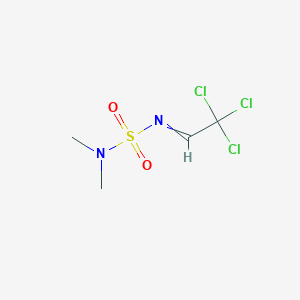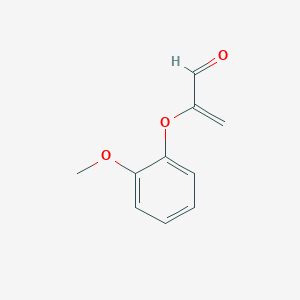
chlorozinc(1+);hept-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);hept-1-yne is a compound that combines a chlorozinc cation with hept-1-yne, a hydrocarbon belonging to the alkynes group characterized by a carbon-carbon triple bond.
準備方法
Synthetic Routes and Reaction Conditions
Hept-1-yne can be synthesized through various methods. One common laboratory method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-yne as a result . Another method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts .
Industrial Production Methods
Industrial production of hept-1-yne typically involves the elimination reactions of dihalides. This process begins with the electrophilic addition of a halogen to an alkene bond to form a dihaloalkane, followed by a double E2 elimination process to form the alkyne .
化学反応の分析
Types of Reactions
Hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: Hept-1-yne can undergo addition reactions with strong acids, halogens, and hydrogen halides.
Oxidation and Reduction: It can be partially hydrogenated to form alkenes using catalysts like palladium and tungsten.
Substitution Reactions: Terminal alkynes like hept-1-yne can be deprotonated by strong bases to form alkynide anions, which are good nucleophiles for substitution reactions.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions following Markovnikov’s Rule.
Palladium and Tungsten Catalysts: Used in partial hydrogenation reactions.
Strong Bases (e.g., NaNH2): Used for deprotonation and subsequent substitution reactions.
Major Products
Haloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
科学的研究の応用
Hept-1-yne has several applications in scientific research:
Biology and Medicine: Investigated for its potential in synthesizing biologically active compounds.
作用機序
The mechanism of action for reactions involving hept-1-yne typically involves the high electron density of the triple bond, which makes it susceptible to electrophilic attack. For example, in addition reactions, the π electrons of the triple bond attack the electrophile, forming a covalent bond and resulting in a carbocation intermediate . This intermediate is then attacked by a nucleophile, completing the reaction.
類似化合物との比較
Hept-1-yne can be compared with other terminal alkynes such as:
Propyne (C3H4): A simpler alkyne with similar reactivity but fewer carbon atoms.
But-1-yne (C4H6): Another terminal alkyne with similar chemical properties.
Pent-1-yne (C5H8): Slightly longer carbon chain but similar reactivity.
Hept-1-yne is unique due to its specific carbon chain length, which influences its physical properties and reactivity compared to shorter or longer alkynes.
特性
CAS番号 |
64146-57-2 |
|---|---|
分子式 |
C7H11ClZn |
分子量 |
196.0 g/mol |
IUPAC名 |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
正規SMILES |
CCCCCC#[C-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
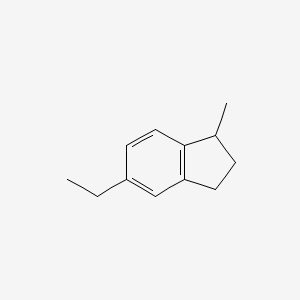

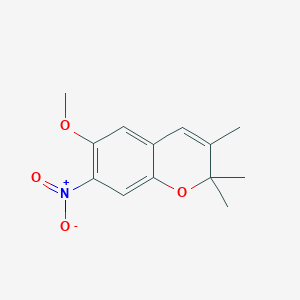
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
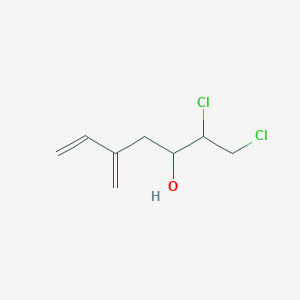
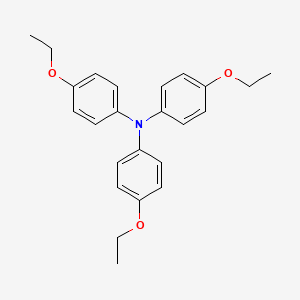
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
